

Technical Guide: Physicochemical Characterization of Ethyl 2-(2-bromo-6-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physical properties of **Ethyl 2-(2-bromo-6-formylphenoxy)acetate**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes detailed, standard experimental protocols for the determination of key physical properties including melting point, boiling point, and solubility. These methodologies are presented to enable researchers to ascertain these parameters in a laboratory setting. Furthermore, a logical workflow for the general physicochemical characterization of a novel compound is provided in a visual format to guide research efforts.

Core Physical Properties

Limited direct experimental data for the physical properties of **Ethyl 2-(2-bromo-6-formylphenoxy)acetate** is currently available. The following table summarizes the known computational and catalog data for this compound.

Property	Value	Source
Molecular Formula	C11H11BrO4	[1]
Molecular Weight	287.11 g/mol	[1]
CAS Number	1187385-79-0	[1]
Predicted Boiling Point	404.7 ± 40.0 °C	[2]
Predicted Density	1.410 ± 0.06 g/cm ³	[2]

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for determining the melting point, boiling point, and solubility of a solid organic compound such as **Ethyl 2-(2-bromo-6-formylphenoxy)acetate**.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of purity.[3][4] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[3]

Principle: A small, finely powdered sample of the solid is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded.[3][5]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[3]
- Capillary tubes (sealed at one end)[6]
- Thermometer
- Mortar and pestle (optional, for pulverizing crystals)

Procedure (using a Mel-Temp apparatus):

- Sample Preparation: A small amount of the dry, crystalline sample is placed on a clean, dry surface. The open end of a capillary tube is tapped into the sample to collect a small amount of the solid.[4][6] The tube is then inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.[6][7]
- Apparatus Setup: The capillary tube is inserted into the heating block of the melting point apparatus.[7]
- Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the
 expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for
 thermal equilibrium.[6]
- Observation: The sample is observed through the magnifying lens. The temperature at which
 the first drop of liquid appears is recorded as the beginning of the melting range. The
 temperature at which the entire sample has turned into a clear liquid is recorded as the end
 of the melting range.[6][7]
- Cooling: After the determination, the apparatus is allowed to cool before the next measurement.[7]

Determination of Boiling Point (Micro Method)

For small quantities of a liquid, a micro boiling point determination can be performed. Since **Ethyl 2-(2-bromo-6-formylphenoxy)acetate** is a solid at room temperature, this protocol would be applicable if it were to be melted or if it were a liquid at the temperature of interest.

Principle: A small amount of the liquid is heated in a tube along with an inverted capillary tube. As the liquid boils, its vapor pressure will equal the external pressure, and a steady stream of bubbles will emerge from the capillary. The boiling point is the temperature at which the liquid re-enters the capillary tube upon cooling.[8][9]

Apparatus:

Small test tube or fusion tube

- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., Thiele tube with mineral oil)[8]
- Rubber band or wire to attach the tube to the thermometer.

Procedure:

- Sample Preparation: A small amount of the liquid (or molten solid) is placed in the fusion tube. A capillary tube, sealed at one end, is placed inside the fusion tube with the open end downwards.[8]
- Apparatus Setup: The fusion tube is attached to a thermometer using a rubber band. The
 assembly is then clamped so that the bulb of the thermometer and the fusion tube are
 immersed in the heating bath.[8]
- Heating: The heating bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.[8]
- Observation: The heating is stopped when a continuous and rapid stream of bubbles is observed. The bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8][9]

Determination of Solubility

Solubility provides insights into the polarity and potential functional groups of a compound.[1] A systematic approach using a variety of solvents is typically employed.

Principle: A small, measured amount of the solute is added to a specific volume of a solvent at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the solute in the saturated solution is determined.[10][11]

Apparatus:

Small test tubes with stoppers

- Vortex mixer or shaker
- Constant temperature bath
- Analytical balance
- Filtration apparatus (if determining quantitative solubility)

Procedure (Qualitative):

- Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube. Stopper the tube and shake vigorously for 2 minutes.[10] Observe if the solid dissolves completely.
- Organic Solvents: Repeat the process with other solvents of varying polarity, such as ethanol, diethyl ether, acetone, and dichloromethane.
- Aqueous Acid/Base: To infer the presence of acidic or basic functional groups, solubility can be tested in 5% aqueous solutions of sodium hydroxide (NaOH), sodium bicarbonate (NaHCO₃), and hydrochloric acid (HCl).[1][10]
 - Solubility in 5% NaOH suggests an acidic compound.
 - Solubility in 5% NaHCO₃ suggests a strongly acidic compound (like a carboxylic acid).
 - Solubility in 5% HCl suggests a basic compound.

Logical Workflow for Compound Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity. This provides a logical sequence of experiments to gather fundamental data about a compound.

Figure 1: General Workflow for Physicochemical Characterization

Click to download full resolution via product page

Caption: Figure 1: A flowchart illustrating the typical stages involved in the characterization of a newly synthesized chemical compound, from initial synthesis to preliminary biological assessment.

Biological Activity

As of the date of this document, no specific signaling pathways or detailed biological activities for **Ethyl 2-(2-bromo-6-formylphenoxy)acetate** have been reported in the reviewed scientific literature. The search for such information did not yield any relevant results that would allow for the construction of a signaling pathway diagram. Research into the biological effects of this compound would represent a novel area of investigation.

Conclusion

This guide provides the available physicochemical data for **Ethyl 2-(2-bromo-6-formylphenoxy)acetate** and outlines standard experimental protocols for the determination of its key physical properties. The provided workflow offers a systematic approach for the characterization of this and other novel compounds. Further experimental work is required to fully elucidate the physical and biological characteristics of **Ethyl 2-(2-bromo-6-formylphenoxy)acetate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. www1.udel.edu [www1.udel.edu]
- 2. ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate | 428463-85-8 [amp.chemicalbook.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. chm.uri.edu [chm.uri.edu]
- 5. westlab.com [westlab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ursinus.edu [ursinus.edu]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. jove.com [jove.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. quora.com [quora.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Characterization of Ethyl 2-(2-bromo-6-formylphenoxy)acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b581391#ethyl-2-2-bromo-6-formylphenoxy-acetate-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com